molecular formula C14H15N B3264301 (4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine CAS No. 389602-70-4

(4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine

Cat. No.: B3264301
CAS No.: 389602-70-4
M. Wt: 197.27 g/mol
InChI Key: CNRGPVGAMUVYJG-UHFFFAOYSA-N
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Description

(4’-Methyl-[1,1’-biphenyl]-4-yl)methanamine is an organic compound with the molecular formula C14H15N It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and a methanamine group is attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Methyl-[1,1’-biphenyl]-4-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylbiphenyl, which can be prepared through the Friedel-Crafts alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitration: The 4-methylbiphenyl is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the para position relative to the methyl group.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or by using tin and hydrochloric acid.

    Formylation: The resulting amine is then formylated using formaldehyde and formic acid to introduce the methanamine group.

Industrial Production Methods

Industrial production of (4’-Methyl-[1,1’-biphenyl]-4-yl)methanamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(4’-Methyl-[1,1’-biphenyl]-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group, converting it into secondary or tertiary amines using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

(4’-Methyl-[1,1’-biphenyl]-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4’-Methyl-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anti-cancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbiphenyl: Lacks the methanamine group, making it less reactive in certain chemical reactions.

    Biphenyl-4-ylmethanamine: Lacks the methyl group, which can affect its chemical and biological properties.

    4-Methyl-1,1’-biphenyl-4-amine: Similar structure but different functional groups, leading to different reactivity and applications.

Uniqueness

(4’-Methyl-[1,1’-biphenyl]-4-yl)methanamine is unique due to the presence of both the methyl and methanamine groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(4-methylphenyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRGPVGAMUVYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284859
Record name 4′-Methyl[1,1′-biphenyl]-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389602-70-4
Record name 4′-Methyl[1,1′-biphenyl]-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=389602-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-Methyl[1,1′-biphenyl]-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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